molecular formula C15H23NO B4916908 1-[3-(4-ethylphenoxy)propyl]pyrrolidine

1-[3-(4-ethylphenoxy)propyl]pyrrolidine

Cat. No.: B4916908
M. Wt: 233.35 g/mol
InChI Key: QFIBBWHTCOWEHS-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenoxy)propyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxypropyl side chain substituted with an ethyl group at the para position of the aromatic ring. The compound’s structure comprises a five-membered pyrrolidine ring connected via a three-carbon propyl linker to a 4-ethylphenoxy moiety. This design is characteristic of ligands targeting neurotransmitter receptors (e.g., histamine H3, serotonin receptors) or enzymes (e.g., topoisomerases), where the phenoxy group and nitrogen heterocycle contribute to binding affinity and selectivity .

Properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-14-6-8-15(9-7-14)17-13-5-12-16-10-3-4-11-16/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIBBWHTCOWEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-ethylphenoxy)propyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylphenol with 1,3-dibromopropane to form 3-(4-ethylphenoxy)propyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[3-(4-ethylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(4-ethylphenoxy)propyl]pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of pyrrolidine derivatives with biological targets.

    Medicine: The compound has potential therapeutic applications due to its biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence : Pyrrolidine-based compounds generally exhibit moderate enzyme inhibition (e.g., Top1 activity at ++ level) compared to piperazine derivatives (e.g., HBK16 with dual receptor/enzyme targeting) .
  • Linker Flexibility : A three-carbon propyl linker optimizes spatial orientation for receptor binding, as seen in histamine H3 ligands .

Physicochemical and Pharmacokinetic Properties

Property 1-[3-(4-Ethylphenoxy)propyl]pyrrolidine 1-[3-(4-Bromophenoxy)propyl]pyrrolidine 1-[3-(4-tert-Butylphenoxy)propyl]pyrrolidine
Molecular Weight (g/mol) ~265 (estimated) 284.19 ~277 (estimated)
Lipophilicity (LogP) ~3.5 (predicted) ~3.8 (higher due to Br) ~4.2 (tert-butyl increases LogP)
Solubility Moderate (polar pyrrolidine counteracts aromatic hydrophobicity) Low (bromine reduces aqueous solubility) Very low (highly lipophilic)
Metabolic Stability Ethyl group likely undergoes oxidative metabolism Bromine slows CYP-mediated oxidation tert-butyl resists metabolic degradation

Key Insights :

  • The ethyl group offers a compromise between metabolic stability and solubility, contrasting with bromine (slow metabolism, poor solubility) and tert-butyl (high stability but poor bioavailability) .
  • Pyrrolidine’s smaller ring size compared to piperidine or piperazine may reduce off-target effects but also limit binding affinity for certain targets .

Structure-Activity Relationship (SAR) Trends

Phenoxy Substitution: Electron-donating groups (e.g., ethyl, methoxy) enhance receptor binding via hydrophobic interactions, while electron-withdrawing groups (e.g., nitro, bromo) improve enzyme inhibition but may increase toxicity . Para-substitution (as in 4-ethylphenoxy) optimizes steric compatibility with flat binding pockets (e.g., Top1 catalytic sites) .

Heterocycle Modifications :

  • Piperazine derivatives (e.g., HBK16) show broader pharmacological profiles (e.g., dual H3R/MAO-B inhibition) than pyrrolidine analogs .
  • Pyrrolidine’s conformational rigidity may limit adaptability to diverse targets compared to more flexible amines .

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